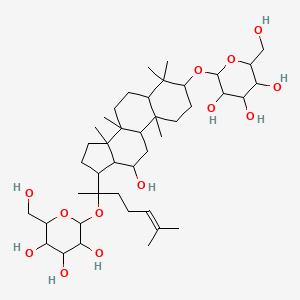
Glaucine
Vue d'ensemble
Description
Glaucine is an alkaloid isolated from Glaucium flavum Crantz with antitussive, bronchodilation, and anti-inflammatory properties . It is a selective and orally active phosphodiesterase 4 (PDE4) inhibitor .
Synthesis Analysis
Glaucine biosynthesis involves O-methyltransferases in Glaucium flavum . GFLOMT2, GFLOMT1, and GFLOMT6 are enzymes that accept 1-benzylisoquinolines with differential substrate and regiospecificity . A study also explored the possibility of simultaneous glaucine recovery, ionic liquid (IL) recycling, and water removal in a single technological step .
Molecular Structure Analysis
Glaucine has a molecular formula of C21H25NO4 . It has a total of 54 bonds, including 29 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 4 six-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 tertiary amine (aliphatic), and 4 ethers (aromatic) .
Chemical Reactions Analysis
Glaucine can undergo two successive hydrogen transfers under attack by an oxidizing radical . The hydroxyl groups of glaucine could also participate via the Hydrogen Atom Transfer (HAT) mechanism .
Physical And Chemical Properties Analysis
Glaucine has a density of 1.2±0.1 g/cm3, a boiling point of 487.0±45.0 °C at 760 mmHg, and a flash point of 140.2±25.9 °C . It has a molar refractivity of 100.8±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 304.8±3.0 cm3 .
Applications De Recherche Scientifique
Ionic Liquid-Based Aqueous Biphasic Systems
Glaucine has been studied in the context of ionic liquid-based aqueous biphasic systems (IL-ABS). The biologically active alkaloid S-(+)-glaucine can be partitioned in a controlled manner in a crude ionic liquid-aqueous plant extract. This allows for the simultaneous separation of the ionic liquid employed .
Antioxidant Properties
Glaucine has been identified in the aerial parts of Glaucium acutidentatum Hausskn. & Bornm. (family Papaveraceae). The plant’s methanolic and aqueous extracts, prepared by maceration, homogenizer-assisted extraction (HAE), and infusion, have shown antioxidant properties .
Enzyme Inhibitory Properties
The same extracts of Glaucium acutidentatum Hausskn. & Bornm. that showed antioxidant properties have also demonstrated enzyme inhibitory activities .
Cytotoxic Properties
The extracts of Glaucium acutidentatum Hausskn. & Bornm. have shown cytotoxic properties, indicating potential applications in cancer research .
Phosphodiesterase-4 Inhibition
Glaucine functions as a phosphodiesterase-4 inhibitor . This property could be useful in the treatment of diseases like chronic obstructive pulmonary disease (COPD) and asthma, which are characterized by inflammation and constriction of the airways.
Calcium Channel Blocking
Glaucine also acts as a calcium channel blocker . This means it could potentially be used to treat conditions like hypertension and angina, where blocking calcium channels can help to relax and widen blood vessels.
Bronchodilator Effects
Glaucine displays bronchodilator effects , meaning it can help to relax and open up the airways in the lungs, making it easier to breathe. This could be beneficial in the treatment of respiratory conditions like asthma and COPD.
Anti-inflammatory Effects
Glaucine has anti-inflammatory effects , which could make it useful in the treatment of various conditions characterized by inflammation, such as arthritis, inflammatory bowel disease, and certain skin conditions.
Mécanisme D'action
Target of Action
Glaucine, an aporphine alkaloid, primarily targets L-type Ca2+ channels and PDE4 in human bronchial tissue and granulocytes . It also interacts with D1 and D1-like dopamine receptors and the 5-HT2A receptor . These targets play crucial roles in various physiological processes, including muscle contraction, regulation of bronchial tone, and neurotransmission.
Mode of Action
Glaucine binds to the benzothiazepine site on L-type Ca2+ channels, blocking calcium ion channels in smooth muscle like the human bronchus . This action prevents the entry of Ca2+ after intracellular stores have been depleted . As Ca2+ influx is a vital component in the process of muscular contraction, the blocking of this influx reduces the ability of the muscle to contract .
Glaucine also acts as a non-competitive selective inhibitor of PDE4, an isoenzyme that hydrolyzes cyclic AMP to regulate human bronchial tone . Moreover, it has been found to have an effect on the neuronal 5-HT2A receptors .
Biochemical Pathways
Its inhibition of pde4 and calcium ion channels suggests that it may influence pathways involving cyclic amp and calcium signaling
Pharmacokinetics
Glaucine’s pharmacokinetics have been studied in horses, where it was administered intravenously and orally . The study found that glaucine has a two-compartment model for IV administration with alpha and beta half-lives of 0.3 and 3.1 hours, respectively . For oral administration, a one-compartment model was observed with absorption and elimination half-lives of 0.09 and 0.7 hours, respectively . The bioavailability following oral administration was between 17% and 48% .
Result of Action
Glaucine has bronchodilator, neuroleptic, and anti-inflammatory effects . It can prevent smooth muscle from contracting, allowing it to relax . It also has antitussive activity, and is used medically as an antitussive in some countries . Some side effects such as sedation, fatigue, and a hallucinogenic effect characterized by colorful visual images have been reported .
Safety and Hazards
Propriétés
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZIUYOSRDWYQF-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031100 | |
| Record name | D-Glaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucine | |
CAS RN |
475-81-0 | |
| Record name | (+)-Glaucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glaucine, d | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glaucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLAUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




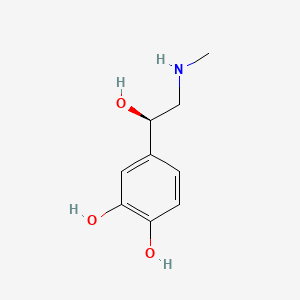
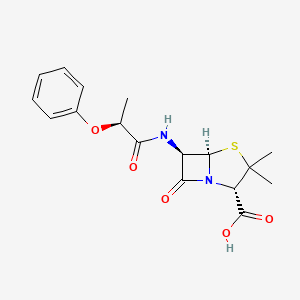

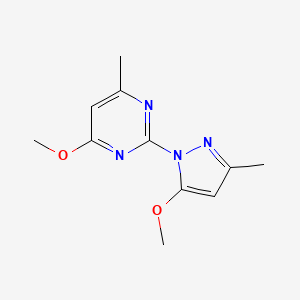


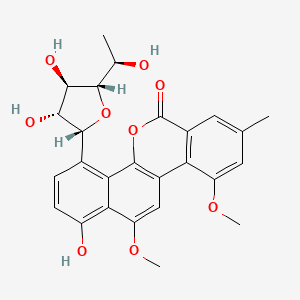

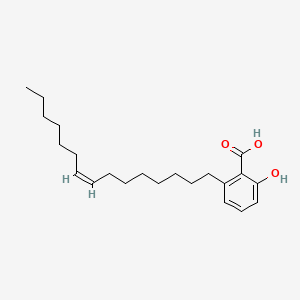
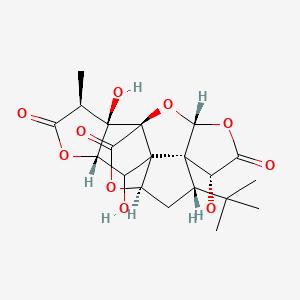

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
